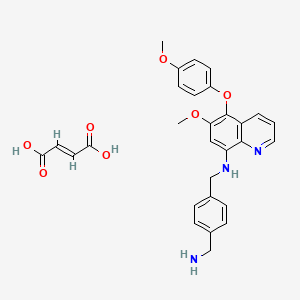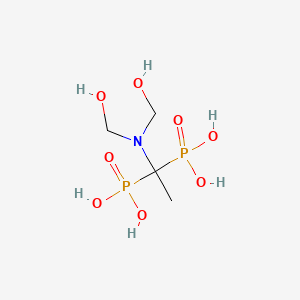
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an ethyl group, a methoxyphenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxamide, N-ethyl-2-((4-hydroxyphenyl)amino)-6-methyl-: Similar structure but with a hydroxy group instead of a methoxy group.
3-Pyridinecarboxamide, N-ethyl-2-((4-chlorophenyl)amino)-6-methyl-: Similar structure but with a chloro group instead of a methoxy group.
3-Pyridinecarboxamide, N-ethyl-2-((4-nitrophenyl)amino)-6-methyl-: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- lies in its specific substituents, which confer distinct chemical and biological properties. The methoxy group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
78593-75-6 |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-ethyl-2-(4-methoxyanilino)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-4-17-16(20)14-10-5-11(2)18-15(14)19-12-6-8-13(21-3)9-7-12/h5-10H,4H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
YKQKOCLTWGUVCX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



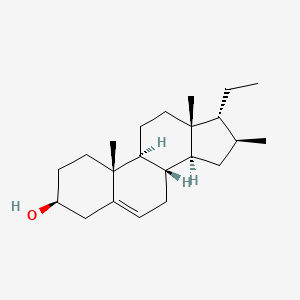
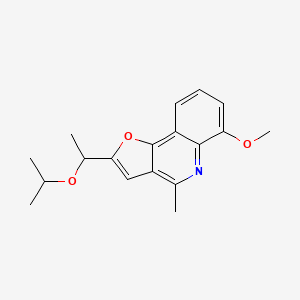
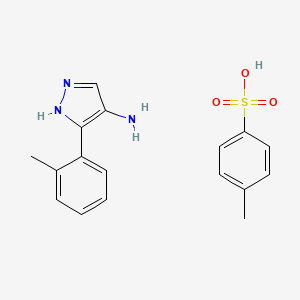
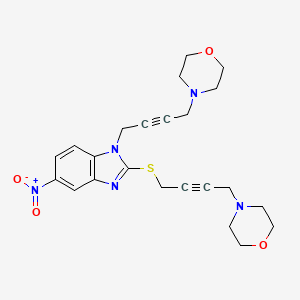

![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
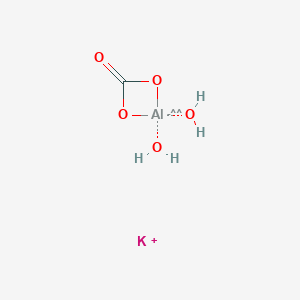
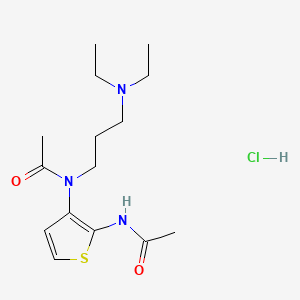
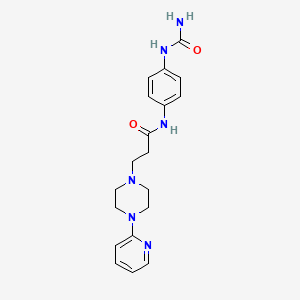

![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
